molecular formula C9H14N2O B1472549 2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1428990-13-9

2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1472549
CAS No.: 1428990-13-9
M. Wt: 166.22 g/mol
InChI Key: OGCHSFHYDREMDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied due to their importance in medicinal chemistry . Various synthetic routes have been reported, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the compound , typically involves a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol” would require further analysis.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, hydrazonoyl halides have been used as reagents for the synthesis of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrazole derivatives are generally soluble in polar solvents . More specific properties, such as boiling point and density, would require experimental determination .

Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds has focused on synthesizing novel heterocycles with cyclopropyl substituents, exploring their potential in creating diverse molecular frameworks. For instance, the synthesis of various heterocyclic compounds, including pyrazoles and pyridines, has been achieved through reactions involving cyclopropyl-containing precursors. These syntheses are significant for developing new materials and bioactive molecules, showcasing the versatility of cyclopropyl-pyrazolyl compounds in chemical synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).

Biological and Antimicrobial Activities

The exploration into the biological activities of pyrazole derivatives has uncovered their potential as antimicrobial agents. Research efforts have focused on synthesizing new derivatives and evaluating their efficacy against various microbial strains. The development of compounds with pyrazolyl motifs has been particularly noteworthy for their antimicrobial properties, providing insights into designing new therapeutic agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Safety and Hazards

The safety and hazards associated with “2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol” would depend on its specific properties. Some general precautions may include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions for research on pyrazole derivatives, including “2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol”, could involve further exploration of their synthesis, properties, and biological activities. Given their wide range of biological activities, these compounds have potential for development into new drugs .

Properties

IUPAC Name

2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-8(4-5-12)9(11-10-6)7-2-3-7/h7,12H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHSFHYDREMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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